molecular formula C9H10Br2O B3263124 2,3-Dibromo-3-phenyl-1-propanol CAS No. 36808-12-5

2,3-Dibromo-3-phenyl-1-propanol

Cat. No.: B3263124
CAS No.: 36808-12-5
M. Wt: 293.98 g/mol
InChI Key: QBFQIVMHGSMOJV-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-phenyl-1-propanol is an organic compound with the molecular formula C9H10Br2O It is a halogenated alcohol characterized by the presence of two bromine atoms and a phenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-3-phenyl-1-propanol can be synthesized through the bromination of 3-phenyl-1-propanol. The reaction typically involves the addition of bromine to the double bond of allyl alcohol derivatives in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective addition of bromine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-phenyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dibromo-3-phenyl-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-phenyl-1-propanol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-3-phenyl-1-propanol is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2,3-dibromo-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFQIVMHGSMOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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